[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride
Overview
Description
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable component in the formulation of various products.
Mechanism of Action
Target of Action
The compound “[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride” is a derivative of piperidine . Piperidine derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structure . .
Mode of Action
The mode of action of piperidine derivatives can vary widely, depending on their specific structure and the target they interact with . For instance, some piperidine derivatives can inhibit enzyme activity, while others can act as agonists or antagonists at various receptors
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways, depending on their specific targets . For example, some piperidine derivatives can inhibit the phosphatidylinositor-3-kinase/Akt signaling pathway, which plays a crucial role in cell survival
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy . .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely, depending on its specific targets and mode of action . For example, some piperidine derivatives can induce apoptosis in cancer cells
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes such as protein kinases, thereby modulating their function . This inhibition can lead to changes in phosphorylation states of downstream targets, affecting various cellular processes. Additionally, the compound can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are often mediated by specific binding sites on the target molecules, which recognize and bind the compound with high affinity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and utilization within the cell . These interactions can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, as it may accumulate in certain tissues or organs.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm or mitochondria, affecting various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, which are then coupled with a pyrazine derivative. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Coupling Reactions: Coupling of the piperidine and pyridine intermediates with the pyrazine derivative using reagents such as palladium catalysts.
Hydrochloride Formation: Conversion of the final product to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities.
Pyridine Derivatives: Pyridine and its derivatives, like nicotinamide, are structurally related.
Pyrazine Derivatives: Compounds like pyrazinamide and other pyrazine-based molecules are similar in structure.
Uniqueness
What sets [4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride apart is its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-[4-(2-piperidin-3-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-2-14(11-17-6-1)4-3-13-5-7-19-15(10-13)21-16-12-18-8-9-20-16;/h5,7-10,12,14,17H,1-4,6,11H2,(H,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJUKUCPHSPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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